molecular formula C7H11NO2S B068519 Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate CAS No. 174747-39-8

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate

Cat. No. B068519
M. Wt: 173.24 g/mol
InChI Key: PYOWOXIUSHZYAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and 1,3-dipolar cycloaddition reactions, yielding products with significant yields and demonstrating the utility of these methods in synthesizing complex pyrrolidine derivatives. One such process involves the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates leading to derivatives with antimicrobial activity, indicating the potential pharmaceutical applications of these synthesis strategies (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through various spectroscopic methods and theoretical calculations. Single crystal X-ray diffraction studies provide insight into the stereochemistry of the synthesized compounds. DFT and Hartree-Fock calculations help in understanding the molecular structure and chemical shifts in NMR spectroscopy, indicating the depth of structural analysis possible for these molecules (Nural et al., 2018).

Chemical Reactions and Properties

The chemical properties of related pyrrolidine derivatives show interesting antibacterial and antimycobacterial activities. The antimicrobial screening against various bacterial and fungal strains highlights the potential of these compounds as antimicrobial agents. Such activities are crucial for the development of new drugs and pharmaceutical agents (Nural et al., 2018).

Physical Properties Analysis

The physical properties, such as acid dissociation constants, are determined using potentiometric titration methods in hydroorganic solvents. These properties are essential for understanding the behavior of these compounds in various environments and can influence their biological activity and solubility (Nural et al., 2018).

Scientific Research Applications

DNA Methylation and Epigenetic Regulation

One area of research involves the study of DNA methyltransferase inhibitors, which are crucial for understanding epigenetic modifications in cancer. DNA methylation, an epigenetic process involving the addition of a methyl group to the cytosine base in DNA, plays significant roles in chromatin structure modulation, transcriptional repression, and suppression of transposable elements. Abnormal methylation patterns can lead to genetic instability and tumor suppressor gene repression. Research has identified inhibitors that can restore suppressor gene expression and exhibit antitumor effects in laboratory models, with potential applications in cancer treatment (Goffin & Eisenhauer, 2002).

Carboxylic Acids and Bio-Polymers

Another significant application involves the chemical modification of xylan into biopolymer ethers and esters, showing promise for new materials with specific properties. This research includes the development of xylan esters for potential drug delivery applications and the exploration of novel xylan ester synthesis for broader applications in materials science (Petzold-Welcke et al., 2014).

Antimicrobial and Anti-biofilm Agents

Carvacrol, a natural compound found in oregano and other herbs, has been researched for its antimicrobial and anti-biofilm activities. Studies suggest carvacrol's potential in preventing biofilm-associated infections, highlighting its application in developing new anti-infective materials (Marchese et al., 2018).

Pharmacological Enhancements

Research into the stereochemistry of phenylpiracetam and its derivatives has demonstrated the importance of specific stereoisomers in improving pharmacological profiles. This research is crucial for the development of more effective central nervous system agents for enhancing memory processes and cognitive functions (Veinberg et al., 2015).

Environmental and Health Impact Studies

Studies on environmental epigenetics have explored how exposure to various environmental factors, including hypnotic drugs and pollutants, can induce changes in DNA hydroxymethylation patterns. Such changes can lead to genetic dysfunction and various pathologies, indicating the need for further research on environmental influences on epigenetic modifications (Efimova et al., 2020).

properties

IUPAC Name

methyl 1-methyl-5-sulfanylidenepyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOWOXIUSHZYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479671
Record name SBB054022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate

CAS RN

174747-39-8
Record name SBB054022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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